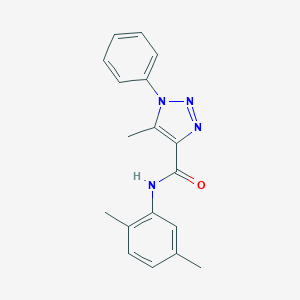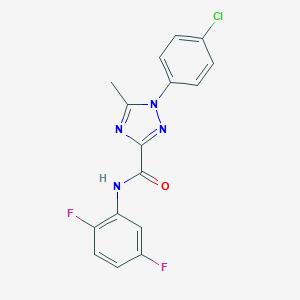
1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide is a chemical compound that belongs to the class of triazole antifungal agents. It has been extensively studied for its potential use as an antifungal drug due to its broad-spectrum activity against various fungal species.
Mecanismo De Acción
The mechanism of action of 1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves inhibition of the enzyme lanosterol 14-alpha-demethylase, which is involved in the biosynthesis of ergosterol, an essential component of fungal cell membranes. This inhibition leads to the accumulation of toxic sterols in the fungal cell membrane, resulting in cell death.
Biochemical and Physiological Effects:
Studies have shown that 1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has low toxicity towards mammalian cells. However, it has been shown to have some adverse effects on liver function and can cause hepatotoxicity in some cases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of using 1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide in lab experiments is its broad-spectrum activity against various fungal species. It is also relatively easy to synthesize and has a high yield. However, its adverse effects on liver function can limit its use in some experiments.
Direcciones Futuras
There are several future directions for the research on 1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide. One direction is to study its potential use in the treatment of other diseases such as cancer and tuberculosis. Another direction is to explore its mechanism of action in more detail and investigate potential drug interactions. Additionally, future research could focus on developing more effective and less toxic derivatives of 1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide.
Métodos De Síntesis
The synthesis of 1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide involves the reaction of 4-chlorophenyl hydrazine with 2,5-difluorobenzonitrile, followed by the reaction with methyl isocyanate. The reaction is carried out in the presence of a catalyst such as potassium carbonate and a solvent such as dimethyl sulfoxide. The yield of the synthesis process is reported to be around 60-70%.
Aplicaciones Científicas De Investigación
1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-5-methyl-1H-1,2,4-triazole-3-carboxamide has been extensively studied for its antifungal activity. It has been shown to be effective against various fungal species, including Candida albicans, Aspergillus fumigatus, and Cryptococcus neoformans. It has also been studied for its potential use in the treatment of other diseases such as cancer and tuberculosis.
Propiedades
Fórmula molecular |
C16H11ClF2N4O |
|---|---|
Peso molecular |
348.73 g/mol |
Nombre IUPAC |
1-(4-chlorophenyl)-N-(2,5-difluorophenyl)-5-methyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C16H11ClF2N4O/c1-9-20-15(22-23(9)12-5-2-10(17)3-6-12)16(24)21-14-8-11(18)4-7-13(14)19/h2-8H,1H3,(H,21,24) |
Clave InChI |
OLOINVDQDNYWRN-UHFFFAOYSA-N |
SMILES |
CC1=NC(=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=CC(=C3)F)F |
SMILES canónico |
CC1=NC(=NN1C2=CC=C(C=C2)Cl)C(=O)NC3=C(C=CC(=C3)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-[2-[(2E)-2-[(3,4-dimethoxyphenyl)methylidene]hydrazinyl]-4-oxo-1,3-thiazol-5-yl]acetic acid](/img/structure/B228669.png)
![N-(2-{4-[(3-bromophenyl)carbonyl]piperazin-1-yl}ethyl)-N'-(4-butylphenyl)ethanediamide](/img/structure/B228676.png)
![N'-[(E)-(4-nitrophenyl)methylidene]heptanehydrazide](/img/structure/B228677.png)
![N'-[(Z)-(3-methoxy-4-oxocyclohexa-2,5-dien-1-ylidene)methyl]-2-phenoxyacetohydrazide](/img/structure/B228681.png)
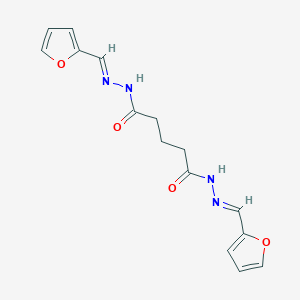
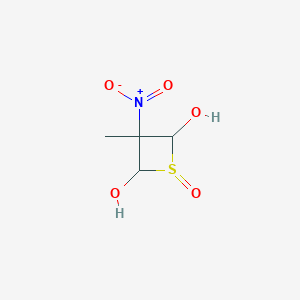
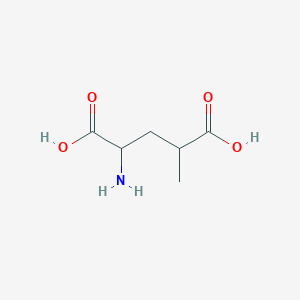
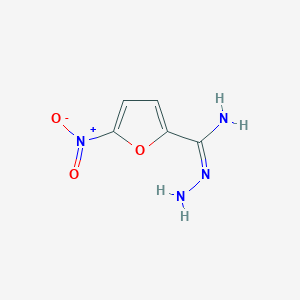
![4-[5-(dimethylamino)pent-1-enyl]-N,N-dimethyl-3,5-diphenyl-2-prop-2-enylcyclohexan-1-amine](/img/structure/B228742.png)
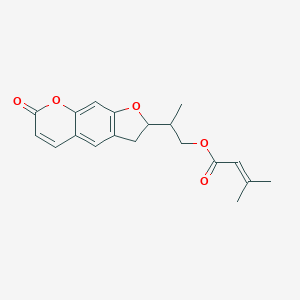
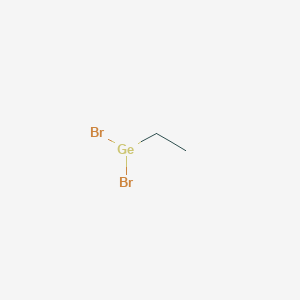

![2-[2-[2-[2-[2-[2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethyl (Z)-octadec-9-enoate](/img/structure/B228807.png)
